molecular formula C7H9N3O5S B13483051 4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide

4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide

Cat. No.: B13483051
M. Wt: 247.23 g/mol
InChI Key: YNADATCUPDMFIJ-UHFFFAOYSA-N
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Description

4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an amino group, a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often involve the use of strong acids like sulfuric acid for sulfonation and nitric acid for nitration .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the bacterial cell’s ability to produce essential nucleotides, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methoxy-5-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups makes it particularly effective in inhibiting bacterial enzymes, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H9N3O5S

Molecular Weight

247.23 g/mol

IUPAC Name

4-amino-2-methoxy-5-nitrobenzenesulfonamide

InChI

InChI=1S/C7H9N3O5S/c1-15-6-2-4(8)5(10(11)12)3-7(6)16(9,13)14/h2-3H,8H2,1H3,(H2,9,13,14)

InChI Key

YNADATCUPDMFIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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